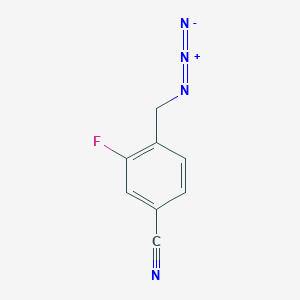![molecular formula C15H21NO3 B2865103 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide CAS No. 2210048-92-1](/img/structure/B2865103.png)
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide, also known as DMFO, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMFO is a member of the spiroketone family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide acts as a potent inhibitor of vesicular monoamine transporters (VMATs), which are responsible for the transport of neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMATs, this compound reduces the amount of neurotransmitter released into the synaptic cleft, leading to a decrease in neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the regulation of G protein-coupled receptors, and the inhibition of inflammatory cytokine production. This compound has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide is its potency as a VMAT inhibitor, which allows for precise modulation of neurotransmitter release. This compound also has a high degree of selectivity for VMATs, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and may require frequent dosing in some experimental settings. Additionally, this compound may be toxic at high concentrations and should be used with caution in laboratory experiments.
Orientations Futures
Future research on 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide may focus on the development of more potent and selective VMAT inhibitors, as well as the exploration of this compound's potential use in the treatment of neurodegenerative diseases and inflammatory conditions. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations of its use in scientific research.
Méthodes De Synthèse
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide can be synthesized using a multistep process that involves the reaction of furan-3-carboxylic acid with 7-oxaspiro[3.5]nonan-1-amine. The resulting intermediate is then reacted with dimethylamine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
Applications De Recherche Scientifique
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide has been used in a variety of scientific research applications, including the study of neurotransmitter release, the regulation of ion channels, and the modulation of G protein-coupled receptors. This compound has also been shown to have potential anti-inflammatory properties and may be useful in the treatment of a range of inflammatory conditions.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-9-12(11(2)19-10)14(17)16-13-3-4-15(13)5-7-18-8-6-15/h9,13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPTSQJGLGZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

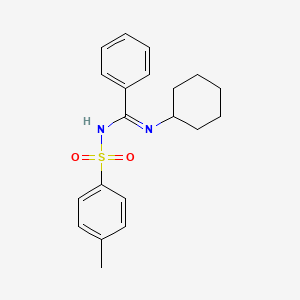
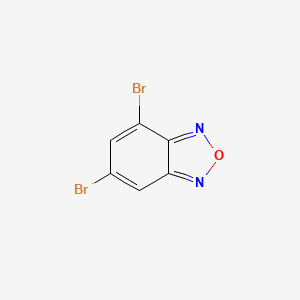

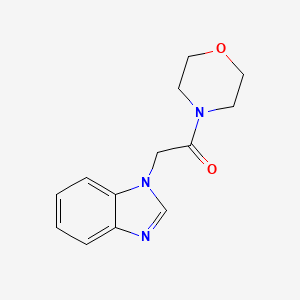
![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)
![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)
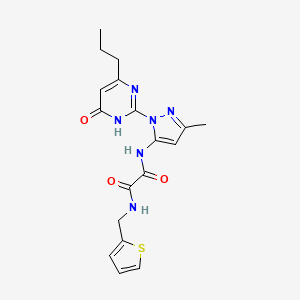

![N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2865037.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)
